molecular formula C17H18N4 B12247118 1-(4-Methylpyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

1-(4-Methylpyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12247118
M. Wt: 278.35 g/mol
InChI Key: SJCYMCFLVBSFES-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a phenylpiperidine moiety at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpyrimidine with 4-phenylpiperidine-4-carbonitrile under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylpyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile is unique due to its specific substitution pattern and the combination of pyrimidine and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

1-(4-methylpyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C17H18N4/c1-14-7-10-19-16(20-14)21-11-8-17(13-18,9-12-21)15-5-3-2-4-6-15/h2-7,10H,8-9,11-12H2,1H3

InChI Key

SJCYMCFLVBSFES-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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